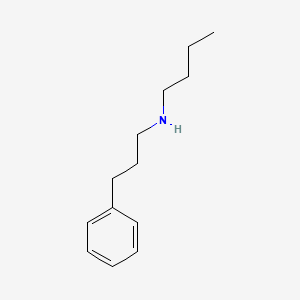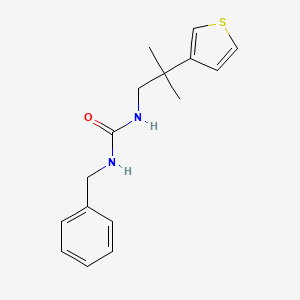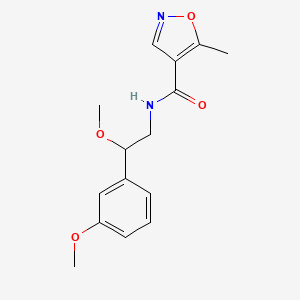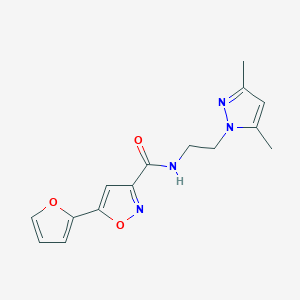![molecular formula C17H13ClN4O2 B2849200 1-benzyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008647-77-5](/img/structure/B2849200.png)
1-benzyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The exact structure of your specific compound would require more specific information or computational analysis.Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, thanks to their versatile biological activities . They can be encountered widely in organic synthesis, materials science, dye chemistry, and agriculture chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure and substituents. For example, some triazoles are solids while others may be liquids . The exact properties of your specific compound would require more specific information or experimental data.Mécanisme D'action
Target of Action
It’s known that 1,2,3-triazoles, a class of compounds to which this molecule belongs, have been described as important heterocycles with pharmaceutical properties and biological activities . They can interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
The anticancer activity of molecules bearing the 1,2,3-triazole moiety is often due to the n1 and n2 nitrogen atoms of the triazole ring that actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety are known to have broad application areas in organic synthesis, materials science, dye chemistry, and agriculture chemistry . They are also known to possess various biological activities, including antimicrobial, antiviral, and anticancer activities .
Pharmacokinetics
The structure of fully substituted triazoles, a class of compounds to which this molecule belongs, has been verified using various spectroscopic techniques . These techniques can provide insights into the compound’s potential pharmacokinetic properties.
Result of Action
It’s known that compounds containing the 1,2,3-triazole moiety can have a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .
Action Environment
The regioselective synthesis of asymmetric 1,4,5-trisubstituted 1,2,3-triazoles, a class of compounds to which this molecule belongs, is known to be sensitive to conventional reaction parameters .
Safety and Hazards
Orientations Futures
The future directions in the field of triazole research involve the development of new synthetic methods and the exploration of their biological activities . There is an ongoing “race” between scientists developing novel medicines, prompting the synthesis of a great potential synthetic substances consistently in laboratories around the world .
Propriétés
IUPAC Name |
3-benzyl-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-12-6-8-13(9-7-12)22-16(23)14-15(17(22)24)21(20-19-14)10-11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGSFOLWOKWITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)
![2-Thiophenecarboxylic acid, 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]-](/img/structure/B2849123.png)
![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)
![(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2849129.png)

![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)
![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2849133.png)



![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)
